REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[C:4](O)=[O:5].[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16]>C(O)C>[C:2]([C:3]1[C:4](=[O:5])[NH:17][C:10]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:16]=1)([CH3:9])([CH3:8])[CH3:1]
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
CC(C(C(=O)O)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The thus prepared mixture was refluxed for 3 hours in an atmosphere of nitrogen
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
By concentrating
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC2=CC=CC=C2NC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |